![molecular formula C9H8FNO B572160 7-Fluoro-6-methoxy-1H-indole CAS No. 1227561-86-5](/img/structure/B572160.png)
7-Fluoro-6-methoxy-1H-indole
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Description
7-Fluoro-6-methoxy-1H-indole is an organic compound with the molecular formula C9H8FNO . It is a solid, commonly appearing as a white crystal . It is an aromatic compound that can undergo electrophilic substitution and nucleophilic substitution reactions in chemical reactions .
Synthesis Analysis
The synthesis of 7-Fluoro-6-methoxy-1H-indole can be carried out by organic synthetic chemical methods . Specific steps include reacting an appropriate starting material with a reaction reagent, carrying out the reaction under appropriate conditions, and obtaining the target product through appropriate purification steps .Molecular Structure Analysis
The molecular structure of 7-Fluoro-6-methoxy-1H-indole is represented by the formula C9H8FNO . It is an aromatic compound, which means it has a cyclic, planar structure with delocalized π electrons .Chemical Reactions Analysis
As an aromatic compound, 7-Fluoro-6-methoxy-1H-indole can undergo electrophilic substitution and nucleophilic substitution reactions . This makes it a versatile compound in various chemical reactions.Physical And Chemical Properties Analysis
7-Fluoro-6-methoxy-1H-indole is a solid, commonly appearing as a white crystal . It has a melting point of about 100-105°C . It also has good solubility in common organic solvents such as ether and chloroform .Mechanism of Action
Safety and Hazards
The safety of 7-Fluoro-6-methoxy-1H-indole has not been studied in detail, so chemical laboratory safety practices should be followed when using this compound . Protective glasses and gloves should be worn, and the operating environment should be well ventilated . If accidentally touched or inhaled, it should be washed off thoroughly and medical help should be sought .
properties
IUPAC Name |
7-fluoro-6-methoxy-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-7-3-2-6-4-5-11-9(6)8(7)10/h2-5,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKUQOIEALHHAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CN2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-6-methoxy-1H-indole |
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